An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane
An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane
CAS Number: 80944-06-5
This technical guide provides a comprehensive overview of 1,1-dichloro-2,2-dimethoxyethane, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical and physical properties, synthesis protocols, applications, and safety information.
Chemical and Physical Properties
1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is a halogenated acetal with the molecular formula C₄H₈Cl₂O₂.[1][2] Its structure features a central ethane backbone with two chlorine atoms on one carbon and two methoxy groups on the other. This arrangement makes it a stable, protected form of the highly reactive dichloroacetaldehyde.
The quantitative properties of 1,1-dichloro-2,2-dimethoxyethane are summarized in the table below, with data for the closely related and commercially significant chloroacetaldehyde dimethyl acetal provided for comparison.
| Property | 1,1-Dichloro-2,2-dimethoxyethane | Chloroacetaldehyde Dimethyl Acetal |
| CAS Number | 80944-06-5[1] | 97-97-2[3] |
| Molecular Formula | C₄H₈Cl₂O₂[1][2] | C₄H₉ClO₂[3] |
| Molecular Weight | 159.01 g/mol [1][2] | 124.57 g/mol [3] |
| IUPAC Name | 1,1-dichloro-2,2-dimethoxyethane[2] | 2-chloro-1,1-dimethoxyethane |
| Boiling Point | Not available | 128-130 °C[3] |
| Solubility in Water | Not available | 52 g/L at 20 °C[3] |
| Appearance | Not available | Clear, colorless liquid[3][4] |
| Odor | Not available | Mild, ether-like[3][4] |
Synthesis and Experimental Protocols
A detailed experimental protocol for a related synthesis of chloroacetaldehyde dimethyl acetal is as follows:
Synthesis of Chloroacetaldehyde Dimethyl Acetal from Vinyl Acetate and Chlorine in Methanol [5]
-
Reaction Setup: A reaction vessel is charged with an excess of methanol.
-
Reagent Addition: Vinyl acetate and chlorine are introduced in stoichiometric amounts into the methanol solution at a temperature below 20°C.
-
Distillation: After the addition of chlorine is complete, low-boiling fractions (with boiling points up to 60°C at atmospheric pressure) are partially or completely distilled off from the reaction mixture.
-
Neutralization: The remaining liquid residue is neutralized with solid oxides or carbonates of alkaline earth metals (e.g., calcium oxide or magnesium carbonate) while maintaining a temperature of 20-60°C, until the aqueous extract reaches a pH greater than 5. This results in the formation of two distinct liquid phases.
-
Isolation and Purification: The upper organic layer is separated and purified by fractional distillation to yield pure chloroacetaldehyde dimethyl acetal.
It is important to note that this protocol is for the mono-chloro derivative and would need to be adapted for the synthesis of the di-chloro target compound, likely starting from dichloroacetaldehyde.
Caption: General workflow for the synthesis of 1,1-dichloro-2,2-dimethoxyethane.
Applications in Research and Drug Development
1,1-Dichloro-2,2-dimethoxyethane and its analogs are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at other parts of a molecule.[3]
Key Applications:
-
Synthesis of Heterocyclic Compounds: These compounds are crucial precursors for the synthesis of various heterocyclic structures, such as imidazoles and pyrazoles, which form the core of many therapeutic agents.[4]
-
Pharmaceutical Intermediates: Chloroacetaldehyde dimethyl acetal is used in the synthesis of active pharmaceutical ingredients (APIs), including cardiovascular, anti-inflammatory, and antimicrobial drugs.[4] It is also a key intermediate for steroidal compounds, sulfonamides, and antihistamines.[6]
-
Agrochemicals: This class of compounds is utilized in the manufacturing of herbicides and fungicides.[3][4]
-
Organometallic Chemistry: 1,1-Dichloro-2,2-dimethoxyethane serves as a precursor in organometallic chemistry.[7]
While specific signaling pathways directly involving 1,1-dichloro-2,2-dimethoxyethane are not documented in the searched literature, its role as a building block for bioactive molecules is evident. The biological activity of the final products synthesized from this intermediate would determine their interaction with specific cellular pathways. For instance, novel amide-type compounds synthesized from a derivative of 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid have shown moderate fungicidal and insecticidal activities.[8][9]
References
- 1. Dichloroacetaldehyde Dimethyl Acetal - CAS - 80944-06-5 | Axios Research [axios-research.com]
- 2. 1,1-Dichloro-2,2-dimethoxyethane | C4H8Cl2O2 | CID 12679182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chloroacetaldehyde Dimethyl Acetal [anshulchemicals.com]
- 5. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis routes of Chloroacetaldehyde dimethyl acetal [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
